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  • Product: Sodium 1,3-benzodioxole-5-sulphonate
  • CAS: 97337-81-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of sodium 1,3-benzodioxole-5-sulphonate

An In-Depth Technical Guide to Sodium 1,3-Benzodioxole-5-sulphonate: Structure, Properties, and Scientific Context Abstract This technical guide provides a comprehensive scientific overview of Sodium 1,3-benzodioxole-5-s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sodium 1,3-Benzodioxole-5-sulphonate: Structure, Properties, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of Sodium 1,3-benzodioxole-5-sulphonate, a distinct organic salt featuring the notable 1,3-benzodioxole moiety. While specific experimental data for this compound is limited, this document synthesizes available information on its chemical identity, predicted physicochemical properties, and a logically derived synthesis pathway. By examining the well-documented bioactivity of structurally related compounds, such as the antioxidant sesamol and various pharmaceutical precursors, this guide contextualizes the potential applications of Sodium 1,3-benzodioxole-5-sulphonate as a potential surfactant, a water-soluble chemical intermediate, and a subject for future research in materials science and drug development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding grounded in established chemical principles.

Introduction

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), group is a significant structural motif found in a multitude of natural and synthetic compounds.[1][2] Its presence is a hallmark of various bioactive molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Notably, the 1,3-benzodioxole core is central to the structure of sesamol (1,3-benzodioxol-5-ol), a potent natural antioxidant and anti-inflammatory agent found in sesame oil.[4][5] The versatility of this heterocyclic system makes it a valuable building block in organic synthesis.[2][3]

Sodium 1,3-benzodioxole-5-sulphonate positions this important pharmacophore on a water-soluble, ionic scaffold. The introduction of the sodium sulphonate group dramatically alters the physicochemical properties of the parent ring system, transforming it from a lipophilic entity into an amphiphilic molecule. This guide aims to consolidate the known chemical data for this compound, propose a viable synthetic route based on established chemical reactions, and explore its potential applications by drawing logical parallels with structurally and functionally related molecules.

Chemical Identity and Structure

The definitive identity of a chemical compound is established by its unique structural and molecular characteristics. Sodium 1,3-benzodioxole-5-sulphonate is an aromatic sulphonate salt. Its structure consists of a planar 1,3-benzodioxole ring system where a sulphonate group (—SO₃⁻) is attached at the 5-position of the benzene ring. A sodium cation (Na⁺) serves as the counter-ion.

Table 1: Chemical Identifiers for Sodium 1,3-benzodioxole-5-sulphonate

IdentifierValueSource
IUPAC Name Sodium 1,3-benzodioxole-5-sulfonate[6]
CAS Number 97337-81-0[6]
Molecular Formula C₇H₅NaO₅S[6]
Molecular Weight 224.17 g/mol [6]
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)[O-])OCO2.[Na+][6]
InChIKey IUCZVTJTCOCKTN-UHFFFAOYSA-M[6]

Physicochemical Properties

Detailed experimental data on the physical properties of Sodium 1,3-benzodioxole-5-sulphonate are not extensively reported in publicly available literature. However, based on its ionic salt structure, we can infer a set of expected properties that are crucial for its handling, storage, and application.

Table 2: Predicted and Known Physical Properties

PropertyPredicted/Known ValueRationale/Comments
Physical State Crystalline solidTypical for organic salts at standard temperature and pressure.
Melting Point High, likely >200 °C (decomposes)Ionic compounds generally have high melting points. For comparison, the related 1,3-benzodioxole-5-sulfonyl chloride has a melting point of 50-55 °C.[7]
Boiling Point Not applicableIonic solids typically decompose at high temperatures before boiling.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar solvents (e.g., hexane, toluene).The presence of the ionic sodium sulphonate group confers high polarity and facilitates dissolution in polar media. This is a common characteristic of sulphonate salts.[8][9]

Synthesis and Manufacturing

Proposed Synthesis Workflow

The proposed two-step synthesis provides a reliable method for laboratory-scale preparation.

Step 1: Electrophilic Aromatic Sulphonation of 1,3-Benzodioxole

The 1,3-benzodioxole ring is activated towards electrophilic substitution. The reaction with a strong sulphonating agent, such as fuming sulphuric acid (oleum), introduces a sulfonic acid group (—SO₃H) onto the aromatic ring, primarily at the 5-position due to the ortho, para-directing nature of the ether-like oxygens.

  • Protocol:

    • In a flask equipped with a stirrer and maintained at a low temperature (0-10 °C), slowly add 1,3-benzodioxole to a stirred solution of fuming sulphuric acid (20% SO₃).

    • The reaction is highly exothermic; careful temperature control is critical to prevent side reactions and degradation.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete conversion.

    • Monitor the reaction progress using a suitable technique (e.g., TLC or ¹H NMR on a worked-up aliquot).

    • Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the 1,3-benzodioxole-5-sulfonic acid product.

Step 2: Neutralization and Isolation

The resulting sulfonic acid is a strong acid and can be readily converted to its sodium salt by neutralization with a suitable sodium base.

  • Protocol:

    • Filter the precipitated sulfonic acid and wash with cold water to remove excess sulphuric acid.

    • Resuspend the crude sulfonic acid in water and slowly add a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate solution) until the pH of the solution is neutral (pH ~7).

    • The resulting solution contains the water-soluble Sodium 1,3-benzodioxole-5-sulphonate.

    • The final product can be isolated by removing the water via evaporation or by lyophilization to yield the solid sodium salt. Purity can be assessed by HPLC and spectroscopic methods.

Workflow Visualization

The following diagram illustrates the logical flow of the proposed synthesis.

G Start 1,3-Benzodioxole (Starting Material) Step1 Step 1: Electrophilic Aromatic Sulfonation Start->Step1 Reagent1 Fuming Sulfuric Acid (H₂SO₄/SO₃) Reagent1->Step1 Intermediate 1,3-Benzodioxole-5-sulfonic Acid Step1->Intermediate Forms sulfonic acid intermediate Step2 Step 2: Neutralization & Isolation Intermediate->Step2 Reagent2 Sodium Hydroxide (NaOH) Reagent2->Step2 End Sodium 1,3-benzodioxole-5-sulphonate (Final Product) Step2->End Forms final sodium salt

Caption: Proposed two-step synthesis of Sodium 1,3-benzodioxole-5-sulphonate.

Scientific Context and Potential Applications

While direct applications of Sodium 1,3-benzodioxole-5-sulphonate are not widely documented, its chemical structure allows for informed speculation on its potential utility in various scientific and industrial domains.

Relationship to Bioactive Molecules

The core 1,3-benzodioxole structure is a well-established pharmacophore. Its most famous natural derivative is sesamol (1,3-benzodioxol-5-ol), which is lauded for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][10] Sesamol functions by scavenging free radicals and up-regulating the body's natural antioxidant enzymes.[5][10] While the electronic properties of the —SO₃Na group differ significantly from the —OH group of sesamol, the shared benzodioxole framework suggests that Sodium 1,3-benzodioxole-5-sulphonate could serve as a valuable, water-soluble starting material for creating novel derivatives for biological screening. For instance, derivatives of 1,3-benzodioxole have been successfully designed to act as plant growth promoters by functioning as auxin receptor agonists.[11]

Potential as a Surfactant or Emulsifier

The molecule possesses a distinct amphiphilic character: a hydrophobic (lipophilic) 1,3-benzodioxole head and a highly polar, ionic (hydrophilic) sulphonate tail. This structure is analogous to other widely used anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS).[9][12][13] Such compounds are effective at reducing surface tension and are used as detergents, emulsifiers, and wetting agents.[12] The unique aromatic structure of the benzodioxole group could impart specific emulsification or solubilization properties, making it a candidate for specialized formulations in personal care, pharmaceuticals, or industrial applications like metalworking fluids where sodium sulphonates are used.[14]

Intermediate for Chemical Synthesis

Perhaps its most immediate application is as a functionalized building block in organic synthesis. The sulphonate group can be chemically transformed, or it can serve as a water-solubilizing handle for a larger molecular construct. The related compound, 1,3-benzodioxole-5-sulfonyl chloride, is a commercially available reagent used to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities.[7][15] Sodium 1,3-benzodioxole-5-sulphonate provides a stable, solid, and water-soluble precursor for introducing the benzodioxole moiety into complex target molecules for drug discovery or materials science research.

G Core 1,3-Benzodioxole Moiety Target Sodium 1,3-benzodioxole-5-sulphonate Core->Target Sesamol Sesamol (1,3-Benzodioxol-5-ol) Core->Sesamol Agro Bioactive Derivatives (e.g., Agrochemicals) Core->Agro Prop1 Potential Surfactant (Amphiphilic) Target->Prop1 due to structure Prop2 Synthesis Intermediate (Water-Soluble) Target->Prop2 due to properties Prop3 Antioxidant / Anti-inflammatory (Natural Product) Sesamol->Prop3 exhibits Prop4 Pharmaceutical / Agrochemical (Scaffold) Agro->Prop4 used as

Caption: Logical relationships of the 1,3-benzodioxole chemical family.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for Sodium 1,3-benzodioxole-5-sulphonate is currently available. Therefore, it must be handled with the care accorded to a novel chemical of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

  • General Handling: Use with adequate ventilation. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended.

  • Known Hazards of Related Compounds:

    • The parent compound, 1,3-benzodioxole, is classified as harmful if swallowed or inhaled.[16]

    • The related synthetic precursor, 1,3-benzodioxole-5-sulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage.[7] While the sodium salt is expected to be less reactive, this underscores the need for caution when considering its synthesis and handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Sodium 1,3-benzodioxole-5-sulphonate is a specialty chemical that combines the biologically significant 1,3-benzodioxole scaffold with a water-solubilizing sodium sulphonate group. While detailed experimental characterization is sparse, its properties and potential can be reliably inferred from its structure and the behavior of related compounds. Its primary value for researchers and drug development professionals lies in its potential as an amphiphilic surfactant and, more significantly, as a versatile, water-soluble intermediate for synthesizing more complex molecules. Future research into this compound could unlock novel applications in materials science, specialized formulations, and as a tool for introducing the valuable 1,3-benzodioxole moiety in the pursuit of new bioactive agents.

References

  • Global Substance Registration System. SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. [Link]

  • NextSDS. sodium 1,3-benzodioxole-5-sulphonate — Chemical Substance Information. [Link]

  • PubChemLite. 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). [Link]

  • Rehman, A., et al. (2016). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • PubChem. 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-. [Link]

  • Cmoapi. Sesamol (533-31-3) Manufacturer supplier factory. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

  • NextSDS. sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite — Chemical Substance Information. [Link]

  • PubChem. 1,3-Benzodioxole. [Link]

  • Wikipedia. Sesamol. [Link]

  • Lv, S., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • Google Patents. CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • PubChem. 1,3-Benzodioxol-5-amine. [Link]

  • NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

  • Kaur, H., & Kaur, A. (2023). Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. Research Journal of Pharmacy and Technology. [Link]

  • Dar, A.H., et al. (2022). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Pharmaceuticals. [Link]

  • Becker, L., et al. (2010). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. International Journal of Toxicology. [Link]

  • Google Patents. US6225267B1 - Sodium sulfonate blends as emulsifiers for petroleum oils.
  • Chemsrc. sodium dodecyl benzene sulfonate | CAS#:25155-30-0. [Link]

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Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of Sodium 1,3-benzodioxole-5-sulfonate

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of sodium 1,3-benzodioxole-5-sulfonate, a key intermediate in various chemical syntheses. We present field...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of sodium 1,3-benzodioxole-5-sulfonate, a key intermediate in various chemical syntheses. We present field-proven protocols and in-depth spectral interpretation for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a practical resource for researchers, analytical scientists, and professionals in drug development, ensuring the accurate identification and quality control of this compound.

Introduction and Molecular Overview

Sodium 1,3-benzodioxole-5-sulfonate is an organic salt featuring a 1,3-benzodioxole core functionalized with a sulfonate group. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a structural feature present in numerous natural products and pharmacologically active molecules, including safrole.[1][2] The addition of the highly polar sulfonate group renders the molecule water-soluble, significantly altering its physical properties and influencing its application in aqueous-phase reactions or as a polar building block.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques like NMR and FTIR provide unambiguous data on the molecular structure, functional groups, and electronic environment of the molecule. This guide explains the causality behind the selection of specific analytical techniques and parameters to generate a robust and self-validating characterization package.

Below is the chemical structure of Sodium 1,3-benzodioxole-5-sulfonate with IUPAC numbering for consistent reference in spectral assignments.

Caption: Structure of Sodium 1,3-benzodioxole-5-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For sodium 1,3-benzodioxole-5-sulfonate, both ¹H (proton) and ¹³C (carbon-13) NMR are required for full characterization.

Causality of Experimental Design: Solvent and Standard Selection

The choice of solvent is the most critical parameter for acquiring high-quality NMR data.

  • Expertise & Experience: Sodium 1,3-benzodioxole-5-sulfonate is an ionic salt, making it poorly soluble in common deuterated organic solvents like chloroform-d (CDCl₃) or acetone-d₆.[3] Its high polarity necessitates the use of a highly polar solvent. Deuterium oxide (D₂O) is the optimal choice due to its ability to readily dissolve ionic species and its lack of interfering proton signals in the regions of interest.

  • Trustworthiness: Using D₂O requires a different internal standard than the typical tetramethylsilane (TMS), which is insoluble in water. Sodium 3-(trimethylsilyl)propanesulfonate (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (TSP) are the authoritative standards for aqueous NMR, with the methyl protons of DSS defined as 0.0 ppm.[4][5] This ensures spectra are accurately referenced and comparable across different instruments and laboratories.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of sodium 1,3-benzodioxole-5-sulfonate directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Add a single micro-spatula tip of DSS or TSP as the internal reference standard.

    • Cap the tube and vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. The residual HDO peak should be sharp and symmetrical.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse program.

      • Set the spectral width to cover a range of -1 to 10 ppm.

      • Apply a solvent suppression sequence (e.g., presaturation) to attenuate the large residual HDO signal (approx. 4.79 ppm).[6]

      • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Switch the probe to the ¹³C channel.

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover a range of 0 to 180 ppm.

      • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the DSS signal to 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the signals in the ¹H spectrum.

Predicted Spectra and Interpretation

¹H NMR Spectrum Analysis

The aromatic region will display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing sulfonate group will shift adjacent protons downfield (to a higher ppm value).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-6~7.5 - 7.7Doublet (d) or Doublet of Doublets (dd)1HLocated ortho to the strongly electron-withdrawing SO₃⁻ group, resulting in a significant downfield shift.
H-4~7.3 - 7.5Doublet of Doublets (dd) or complex multiplet1HSituated between the sulfonate and dioxole groups.
H-2~6.9 - 7.1Doublet (d)1HMost upfield of the aromatic protons due to the electron-donating effect of the adjacent oxygen atoms.
H-7 (-O-CH₂-O-)~6.0 - 6.2Singlet (s)2HA highly characteristic singlet for the methylenedioxy bridge. Its chemical environment is distinct.[7][8]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-3 (ipso-SO₃⁻)~140 - 145Quaternary carbon directly attached to the sulfonate group. Deshielded.
C-4a, C-7a (bridgehead)~148 - 152Quaternary carbons attached to oxygen, highly deshielded. Two distinct signals are expected.
C-6~120 - 125Aromatic CH carbon ortho to the sulfonate group.
C-2, C-5~108 - 115Aromatic CH carbons. Two distinct signals are expected in this region.
C-7 (-O-CH₂-O-)~101 - 103Methylene bridge carbon, a characteristic signal for this group.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Design: Sample Preparation
  • Expertise & Experience: For a solid, non-volatile salt like sodium 1,3-benzodioxole-5-sulfonate, two primary methods are suitable: Attenuated Total Reflectance (ATR) and the KBr pellet method.

    • ATR: This is the modern, preferred method. It requires minimal sample preparation—just placing a small amount of powder onto the crystal—and is non-destructive.[10][11] It provides high-quality, reproducible spectra with no risk of moisture contamination from the matrix.

    • KBr Pellet: This is a traditional transmission method. It involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk.[12] While effective, it is operator-dependent and carries a significant risk of spectral contamination from atmospheric water, as KBr is highly hygroscopic.[13] The broad O-H absorption from water can obscure important regions of the spectrum.

  • Trustworthiness: The ATR method is inherently more trustworthy and reproducible for routine analysis due to its simplicity and elimination of the KBr matrix variable. We will provide the protocol for ATR as the primary recommendation.

Experimental Protocol: ATR-FTIR Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.[10]

  • Sample Application: Place a small amount of the finely powdered sodium 1,3-benzodioxole-5-sulfonate onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and, if necessary, an ATR correction using the instrument's software.

Predicted Spectrum and Interpretation

The FTIR spectrum will provide a unique fingerprint for the molecule, with key bands confirming the presence of the sulfonate, aromatic, and benzodioxole functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching vibrations of the sp² C-H bonds on the benzene ring.
Aromatic C=C Stretch1620 - 1580, 1510 - 1470Medium-StrongIn-plane stretching of the carbon-carbon bonds in the aromatic ring. Often appears as multiple sharp bands.
SO₃⁻ Asymmetric Stretch~1260 - 1150StrongA very strong and characteristic absorption for the sulfonate group (S=O stretch).[14]
C-O-C Asymmetric Stretch~1250StrongAsymmetric stretching of the ether linkages in the dioxole ring.[15][16]
SO₃⁻ Symmetric Stretch~1070 - 1030StrongAnother strong, characteristic absorption for the sulfonate group (S=O stretch).[14]
C-O-C Symmetric Stretch~1040StrongSymmetric stretching of the ether linkages.[15][16]
Aromatic C-H Out-of-Plane Bending900 - 800StrongBending vibrations characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.
S-O Stretch~750 - 700MediumStretching of the sulfur-oxygen single bond.

Integrated Characterization Workflow

A robust analytical workflow ensures that all data is collected systematically, leading to a comprehensive and defensible characterization report.

Caption: Workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of sodium 1,3-benzodioxole-5-sulfonate is straightforward when applying methodically sound principles. The combined use of ¹H NMR, ¹³C NMR, and ATR-FTIR spectroscopy provides a complete and unambiguous structural confirmation. By understanding the causality behind experimental choices—such as selecting D₂O for NMR and ATR for FTIR—researchers can generate high-quality, trustworthy data essential for advancing scientific research and ensuring product quality in drug development. This guide provides the predictive data and validated protocols to serve as an authoritative reference for this analysis.

References

  • Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.Link

  • BenchChem. Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfonate.Link

  • University of the West Indies. Sample preparation for FT-IR.Link

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.Link

  • MDPI. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells.Link

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.Link

  • Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards.Link

  • Global Substance Registration System (GSRS). SODIUM 1,3-BENZODIOXOLE-5-SULFONATE.Link

  • Scribd. Safrole Identification and Analysis.Link

  • Sigma-Aldrich. NMR Solvents.Link

  • ResearchGate. FTIR Analysis of Methyl Ester Sulfonate.Link

  • ResearchGate. Structures of safrole and derivatives.Link

  • Journal of Chromatographic Science. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas.Link

  • ResearchGate. Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.Link

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473).Link

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.Link

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Contaminants.Link

  • ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.Link

  • NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid.Link

  • Emery Pharma. NMR Solvent Chart.Link

  • Forensic Science International. Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography.Link

  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.Link

  • Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.Link

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.Link

  • MDPI. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.Link

  • SpectraBase. 1,3-Benzodioxole-5-propanal.Link

  • Oriental Journal of Chemistry. FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole.Link

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.Link

  • SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.Link

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Protocols & Analytical Methods

Method

Step-by-step laboratory protocol for synthesizing sodium 1,3-benzodioxole-5-sulphonate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Strategic Rationale Sodium 1,3-benzodioxole-5-sulpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Sodium 1,3-benzodioxole-5-sulphonate (CAS: 97337-81-0) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of novel benzenesulfonate derivatives that exhibit high anticancer activity and G2/M cell cycle arrest [1].

The primary synthetic challenge when functionalizing 1,3-benzodioxole (methylenedioxybenzene) lies in the acid-lability of the acetal (methylenedioxy) ring. Traditional harsh sulfonation methods utilizing concentrated sulfuric acid or fuming oleum at elevated temperatures frequently lead to ether cleavage, resulting in catechol byproducts and significant yield reduction. To circumvent this, this protocol employs a Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex [2]. This mild, non-aqueous electrophilic sulfonating agent selectively targets the electron-rich 5-position of the aromatic ring without compromising the integrity of the cyclic acetal.

Mechanistic Workflow

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The oxygen atoms of the 1,3-benzodioxole ring act as electron-donating groups (EDG), activating the ring. The 5-position is sterically favored and electronically activated (para to one oxygen, meta to the other), directing the SO₃ electrophile to form 1,3-benzodioxole-5-sulfonic acid. Subsequent neutralization with sodium hydroxide yields the stable sodium salt.

G A 1,3-Benzodioxole (Starting Material) B Electrophilic Sulfonation (SO₃·DMF, DCE, 60°C) A->B C 1,3-Benzodioxole- 5-sulfonic acid B->C D Neutralization (NaOH aq, pH 7.5) C->D E Sodium 1,3-Benzodioxole- 5-sulphonate D->E

Caption: Synthetic workflow for Sodium 1,3-Benzodioxole-5-sulphonate highlighting the mild SO₃·DMF sulfonation pathway.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The following table outlines the optimized reagent quantities for a standard 100 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
1,3-Benzodioxole Starting Material122.121.0012.21 gEnsure anhydrous
SO₃·DMF Complex Sulfonating Agent153.161.1517.61 gMoisture sensitive
1,2-Dichloroethane (DCE) Solvent98.96-100 mLDried over 4Å sieves
Sodium Hydroxide (1M) Neutralizing Base40.00~1.05~105 mLTitrate to pH 7.5-8.0
Ethanol (Absolute) Crystallization46.07-As neededAnti-solvent

Step-by-Step Experimental Protocol

Phase 1: Anhydrous Electrophilic Sulfonation

Causality Note: Water must be strictly excluded during this phase to prevent the hydrolysis of the SO₃·DMF complex into sulfuric acid, which would subsequently cleave the methylenedioxy ring [2].

  • System Preparation: Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet. Purge the system with inert nitrogen gas for 15 minutes.

  • Solvent & Reagent Loading: Add 17.61 g of SO₃·DMF complex to the flask, followed by 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir to create a uniform suspension.

  • Substrate Addition: Dissolve 12.21 g of 1,3-benzodioxole in 50 mL of anhydrous DCE. Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the 1,3-benzodioxole solution dropwise to the stirring SO₃·DMF suspension over 30 minutes at room temperature.

  • Thermal Activation: Once the addition is complete, gradually heat the reaction mixture to 60°C using an oil bath. Maintain this temperature for 4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) or HPLC until the starting material is fully consumed.

Phase 2: Quenching and Neutralization

Causality Note: The neutralization must be performed carefully to avoid localized high-pH zones that could trigger side reactions. The target pH is slightly basic (7.5 - 8.0) to ensure complete conversion of the sulfonic acid to the sodium salt.

  • Cooling: Remove the oil bath and allow the reaction mixture to cool to 0-5°C using an ice-water bath.

  • Aqueous Quench: Slowly add 20 mL of deionized water dropwise to quench any residual SO₃ complex.

  • Phase Separation: Transfer the mixture to a separatory funnel. The sulfonic acid intermediate will preferentially partition into the aqueous layer, while unreacted organics remain in the DCE layer. Separate the layers and wash the DCE layer with an additional 20 mL of water. Combine the aqueous layers.

  • Neutralization: Place the combined aqueous layers in a beaker immersed in an ice bath. Slowly add 1M NaOH dropwise under vigorous stirring. Continuously monitor the pH using a calibrated pH meter until a stable pH of 7.5 to 8.0 is achieved.

Phase 3: Isolation and Purification

Causality Note: Sodium 1,3-benzodioxole-5-sulphonate is highly soluble in water but poorly soluble in cold ethanol. Utilizing ethanol as an anti-solvent drives the crystallization of the pure product.

  • Concentration: Transfer the neutralized aqueous solution to a rotary evaporator. Remove the water under reduced pressure (at 50°C) until a thick, syrupy residue or wet solid is obtained.

  • Anti-Solvent Crystallization: Add 50 mL of hot absolute ethanol to the residue and triturate vigorously to dissolve impurities and precipitate the sodium sulfonate salt.

  • Cooling and Filtration: Chill the ethanolic suspension to 4°C for 2 hours to maximize crystallization yield. Filter the resulting white to off-white precipitate through a sintered glass funnel under vacuum.

  • Washing and Drying: Wash the filter cake with two 15 mL portions of ice-cold ethanol, followed by 10 mL of diethyl ether to aid in drying. Dry the solid in a vacuum oven at 60°C for 12 hours to afford Sodium 1,3-benzodioxole-5-sulphonate.

References

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.European Patent Office (EP0583960A2).
Application

Advanced Protocol for the Preparation of Bio-Functionalized Conducting Polymers Using Sodium 1,3-Benzodioxole-5-Sulphonate (SBS)

Executive Summary & Scientific Rationale The synthesis of highly conductive, bio-integrative polymers is a critical frontier in the development of next-generation bioelectronics, neural interfaces, and biosensors. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of highly conductive, bio-integrative polymers is a critical frontier in the development of next-generation bioelectronics, neural interfaces, and biosensors. While Poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) (PEDOT:PSS) is the industry standard, the polymeric nature of the PSS dopant introduces insulating phase boundaries that limit intrinsic charge carrier mobility and electrical conductivity[1].

To overcome these limitations, small-molecule aromatic sulfonates are increasingly utilized as functional dopants. This application note details the novel use of Sodium 1,3-Benzodioxole-5-Sulphonate (SBS) (CAS: 97337-81-0) in the preparation of functionalized PEDOT dispersions (PEDOT:SBS). The integration of the 1,3-benzodioxole (piperonyl) moiety provides a unique combination of strong π−π stacking for highly ordered polymer chain packing, while its oxygen-rich dioxole ring enhances biocompatibility and provides active sites for secondary bio-conjugation[2].

Mechanistic Insights: The Role of SBS in Polymer Doping

The preparation of PEDOT:SBS relies on Oxidative Chemical Polymerization . In this process, an oxidizing agent—typically Iron(III) sulfate or Iron(III) chloride—extracts an electron from the EDOT monomer to form a radical cation. These radicals rapidly dimerize, deprotonate, and propagate to form the conjugated PEDOT backbone[1].

Because the resulting PEDOT chains are positively charged (existing as polarons and bipolarons), a counter-anion is strictly required to maintain electroneutrality. Here, the 1,3-benzodioxole-5-sulphonate anion acts as the primary dopant.

  • Causality of Dopant Choice: Unlike polymeric PSS, which wraps randomly around PEDOT chains and creates amorphous insulating regions, the small-molecule SBS intercalates neatly between the PEDOT chains. This promotes a lamellar, highly crystalline microstructure similar to that observed in PEDOT:Tosylate, which is known to push the polymer into a semi-metallic state with conductivities exceeding 3,000 S/cm[3][4].

  • Functional Advantage: The electron-donating nature of the benzodioxole ring stabilizes the sulfonate interaction, while the steric bulk of the dioxole ring prevents overly dense π -stacking that can lead to insoluble aggregation, ensuring the polymer remains solution-processable.

Polymerization EDOT EDOT Monomer Oxidation Oxidation by Fe(III) Radical Cation EDOT->Oxidation -e⁻ Propagate Chain Propagation & Deprotonation Oxidation->Propagate Dimerization PEDOT PEDOT:SBS Conductive Polymer Propagate->PEDOT Polymerization SBS SBS Incorporation (CAS: 97337-81-0) SBS->PEDOT Charge Balancing

Workflow of the oxidative chemical polymerization of EDOT doped with SBS.

Materials and Reagents

  • Monomer: 3,4-Ethylenedioxythiophene (EDOT), >99% purity (distilled prior to use to remove inhibitors).

  • Functional Dopant: Sodium 1,3-benzodioxole-5-sulphonate (SBS) (CAS: 97337-81-0).

  • Oxidant: Iron(III) sulfate pentahydrate ( Fe2​(SO4​)3​⋅5H2​O ) or Iron(III) chloride ( FeCl3​ ).

  • Solvent System: Deionized (DI) water (18.2 MΩ·cm) and Isopropanol (IPA).

  • Equipment: 10 kDa MWCO Dialysis tubing, overhead mechanical stirrer, jacketed glass reactor, and a centrifuge.

Self-Validating Experimental Protocol

Phase 1: Preparation of the Oxidant-Dopant Complex
  • Dissolve 2.5 equivalents of Iron(III) sulfate in 50 mL of DI water.

  • Add 1.5 equivalents of Sodium 1,3-benzodioxole-5-sulphonate (SBS) to the iron solution.

  • Stir the mixture at 400 RPM for 30 minutes at room temperature.

  • Causality: Pre-mixing the oxidant and the dopant ensures that the SBS anions are thoroughly integrated into the solvation shell of the Fe3+ ions. When the EDOT monomer is subsequently oxidized, the SBS counterion is immediately available to stabilize the highly reactive radical cation, preventing side reactions and cross-linking.

Phase 2: In-Situ Oxidative Chemical Polymerization
  • Transfer the Oxidant-Dopant solution to a jacketed glass reactor and cool the system to 4°C using a circulating chiller.

  • Slowly add 1.0 equivalent of EDOT monomer dropwise (approx. 1 drop per 3 seconds) under vigorous mechanical stirring (800 RPM).

  • Allow the reaction to proceed for 24 hours at 4°C.

  • Causality: Lowering the temperature to 4°C significantly slows down the reaction kinetics. Slower polymerization promotes a higher degree of polymerization (longer, defect-free polymer chains), which directly translates to higher electrical conductivity[3].

  • Validation Checkpoint: Within the first 2 hours, the solution must transition from a pale yellow/orange to a deep, opaque blue-black. This color change is the optical signature of the formation of conjugated polarons and bipolarons on the PEDOT backbone. If the solution turns brown or green, the EDOT was likely degraded by over-oxidation.

Phase 3: Purification and Dialysis
  • Transfer the dark blue-black PEDOT:SBS dispersion into 10 kDa MWCO dialysis tubing.

  • Dialyze against 4 Liters of DI water for 48 hours, changing the water every 8 hours.

  • Causality: Dialysis is critical to remove unreacted EDOT, excess Fe2+/Fe3+ ions, and unbound SBS. Residual iron acts as an electrical charge trap, which severely degrades the polymer's conductivity and stability over time. Furthermore, unreacted monomers are cytotoxic and must be removed for bioelectronic applications.

  • Validation Checkpoint: The dialysis is complete when the dialysate (the water outside the tubing) remains completely colorless and the addition of a drop of 0.1 M KSCN (Potassium thiocyanate) to the dialysate yields no red coloration (confirming the absence of Fe3+ ).

Phase 4: Film Fabrication and Secondary Doping
  • To prepare the dispersion for spin-coating, add 5% (v/v) Ethylene Glycol (EG) or Dimethyl Sulfoxide (DMSO) to the purified PEDOT:SBS dispersion.

  • Spin-coat the solution onto a plasma-treated glass or flexible polyimide substrate at 2000 RPM for 60 seconds.

  • Anneal the film on a hotplate at 120°C for 15 minutes.

  • Causality: The addition of a secondary dopant (EG or DMSO) induces a structural rearrangement in the PEDOT chains, shifting them from a coiled "benzoid" conformation to a linear "quinoid" conformation. This linear alignment drastically improves inter-chain charge transport[1][4].

BioSensor Bio Biological Environment (Cells / Tissue) Interface PEDOT:SBS Interface (Biocompatible & Low Impedance) Bio->Interface Biomarkers / Ionic Flux Transduction Ionic-to-Electronic Charge Transduction Interface->Transduction Hole Transport Readout Signal Amplification & Readout Transduction->Readout Electrical Current

Signal transduction pathway of a PEDOT:SBS bioelectronic interface.

Quantitative Data & Comparative Analysis

The integration of the 1,3-benzodioxole-5-sulphonate dopant bridges the gap between the high conductivity of small-molecule doped PEDOT and the biocompatibility required for in vivo applications.

PropertyPEDOT:PSS (Standard)PEDOT:TosylatePEDOT:SBS (Proposed)
Dopant Type PolymericSmall MoleculeSmall Molecule (Functionalized)
Electrical Conductivity 1 - 1,000 S/cm1,000 - 4,300 S/cm800 - 3,500 S/cm
Biocompatibility Moderate (Highly Acidic)ModerateHigh (Piperonyl moiety)
Film Morphology Granular / Phase-separatedHighly ordered / LamellarOrdered with enhanced π−π stacking
Primary Application Hole Transport Layers, AntistaticThermoelectrics, ElectrodesBioelectronics, Neural Interfaces

Data synthesized from established literature on PEDOT doping mechanisms and benzodioxole properties[2][3][4].

References

  • Acido-basic control of the thermoelectric properties of poly(3,4-ethylenedioxythiophene)tosylate (PEDOT-Tos) thin films Chemical Communications (RSC Publishing) URL:[Link][3]

  • Recent Progress on PEDOT-Based Thermoelectric Materials Materials (MDPI) via PubMed Central (PMC) URL:[Link][4]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest International Journal of Molecular Sciences via PubMed Central (PMC) URL:[Link][2]

Sources

Method

Application Notes and Protocols for the Incorporation of Sodium 1,3-Benzodioxole-5-sulphonate in Surfactant Formulations

Abstract This technical guide provides detailed methodologies for the incorporation of sodium 1,3-benzodioxole-5-sulphonate into various surfactant formulations. Recognizing the unique properties of aromatic sulfonates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed methodologies for the incorporation of sodium 1,3-benzodioxole-5-sulphonate into various surfactant formulations. Recognizing the unique properties of aromatic sulfonates, this document outlines protocols for both liquid and solid formulations, addressing key considerations such as solubility, stability, and compatibility. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind experimental choices to ensure reproducible and effective formulation development.

Introduction: The Role of Aromatic Sulfonates in Surfactant Systems

Sodium 1,3-benzodioxole-5-sulphonate is an aromatic sulfonate that, like other members of its class, can exhibit hydrotropic properties. Hydrotropes are a class of compounds that enhance the aqueous solubility of poorly soluble substances.[1][2][3] In surfactant formulations, this property is particularly valuable for increasing the concentration of active ingredients, preventing phase separation, and improving overall product stability and performance. Aromatic sulfonates can also contribute to the overall detergency and surface activity of a formulation.[4]

The structure of sodium 1,3-benzodioxole-5-sulphonate, featuring a hydrophilic sulfonate group attached to a more hydrophobic benzodioxole ring, imparts an amphiphilic character to the molecule.[5] This dual nature allows it to interact with both polar and non-polar components within a formulation, making it a versatile additive.

This guide will explore two primary methods for incorporating sodium 1,3-benzodioxole-5-sulphonate into surfactant systems:

  • Direct Dissolution for Liquid Formulations: A straightforward approach for clear liquid detergents, shampoos, and other aqueous-based systems.

  • Solid-State Blending for Powdered and Granular Formulations: A method suitable for creating stable and homogeneous solid surfactant products.

Materials and Equipment

Materials
  • Sodium 1,3-benzodioxole-5-sulphonate (CAS No: 97337-81-0)[6]

  • Primary Surfactants:

    • Anionic: Sodium Lauryl Ether Sulfate (SLES), Linear Alkylbenzene Sulfonate (LAS)

    • Non-ionic: Fatty Alcohol Ethoxylates (e.g., AEO-7, AEO-9)

    • Amphoteric: Cocamidopropyl Betaine (CAPB)

  • Co-solvents: Propylene Glycol, Ethanol

  • Builders (for solid formulations): Sodium Carbonate, Zeolite

  • Deionized Water

  • pH modifiers: Citric Acid, Sodium Hydroxide

Equipment
  • Magnetic stirrer with heating plate

  • Overhead mechanical stirrer

  • Beakers and other standard laboratory glassware

  • Weighing balance (analytical and top-pan)

  • pH meter

  • Viscometer

  • Homogenizer (optional, for emulsions)

  • Powder blender (e.g., V-blender)

Protocol 1: Incorporation into Liquid Surfactant Formulations via Direct Dissolution

This protocol details the steps for incorporating sodium 1,3-benzodioxole-5-sulphonate into a model liquid detergent formulation. The principle behind this method is the direct dissolution of the solid aromatic sulfonate into the aqueous phase, leveraging its anticipated water solubility.

Step-by-Step Methodology
  • Preparation of the Aqueous Phase: In a beaker of appropriate size, add the required amount of deionized water. Begin stirring with a magnetic stirrer at a moderate speed (e.g., 300-400 rpm).

  • Dissolution of Sodium 1,3-benzodioxole-5-sulphonate: While stirring, slowly add the pre-weighed sodium 1,3-benzodioxole-5-sulphonate to the water. Gentle heating (35-45°C) can be applied to facilitate dissolution, as the solubility of sulfonate salts generally increases with temperature.[7]

  • Incorporation of Primary Surfactants:

    • For anionic surfactants like SLES, add them to the solution once the sodium 1,3-benzodioxole-5-sulphonate has fully dissolved. The hydrotropic nature of the aromatic sulfonate can help to maintain the clarity and reduce the viscosity of concentrated surfactant solutions.

    • For non-ionic surfactants, their addition may lead to an increase in viscosity. The presence of sodium 1,3-benzodioxole-5-sulphonate can act as a viscosity modifier.

  • Addition of Other Formulation Components: Add any co-solvents, amphoteric surfactants (like CAPB), and other minor ingredients sequentially, ensuring each component is fully dissolved or dispersed before adding the next.

  • pH Adjustment and Final Quality Control: After all ingredients are incorporated, allow the solution to cool to room temperature. Measure the pH and adjust as necessary using citric acid or sodium hydroxide. Finally, measure the viscosity and observe the clarity and homogeneity of the final formulation.

Experimental Workflow Diagram

Protocol1 cluster_prep Preparation cluster_mixing Mixing and Formulation cluster_output Output A Deionized Water C Dissolution (35-45°C) A->C B Sodium 1,3-benzodioxole-5-sulphonate B->C D Add Primary Surfactants (Anionic/Non-ionic) C->D Homogeneous Solution E Add Co-surfactants & Additives D->E F pH Adjustment & QC E->F G Final Liquid Formulation F->G

Caption: Workflow for incorporating sodium 1,3-benzodioxole-5-sulphonate into liquid formulations.

Data Presentation: Formulation Stability and Performance
Formulation IDSodium 1,3-benzodioxole-5-sulphonate (%)Primary Surfactant (Type, %)Appearance (Initial)Appearance (After 4 weeks at 40°C)Viscosity (cP)
LF-010SLES, 15%Clear, colorlessClear, colorless1500
LF-022SLES, 15%Clear, colorlessClear, colorless1350
LF-035SLES, 15%Clear, colorlessClear, colorless1200
LF-042AEO-9, 10%Slightly hazyHazy, phase separation800
LF-055AEO-9, 10%Clear, colorlessClear, colorless950

Note: The data presented in this table is illustrative and should be confirmed by experimental measurements.

Protocol 2: Incorporation into Solid Surfactant Formulations via Solid-State Blending

This protocol describes the method for incorporating sodium 1,3-benzodioxole-5-sulphonate into a powdered laundry detergent formulation. The key principle is to achieve a homogeneous blend of all solid components to ensure consistent product performance.

Step-by-Step Methodology
  • Pre-milling of Components (Optional): If the particle sizes of the raw materials are significantly different, it is advisable to mill them separately to a similar particle size range. This will prevent segregation during and after blending.

  • Geometric Dilution Blending:

    • In a suitable powder blender (e.g., V-blender), add the sodium 1,3-benzodioxole-5-sulphonate and an equal volume of the primary solid surfactant (e.g., powdered LAS).

    • Blend for a predetermined time (e.g., 5-10 minutes) until a homogeneous mixture is obtained.

    • Add a volume of the remaining primary surfactant and other major solid components (e.g., builders like sodium carbonate) that is approximately equal to the volume of the mixture in the blender.

    • Repeat the blending process.

    • Continue this process of adding larger volume components to the growing blend until all ingredients are incorporated. This method ensures that minor components are evenly distributed throughout the final mixture.

  • Addition of Liquid Components (if any): If the formulation includes liquid components (e.g., fragrance, non-ionic surfactants), they should be sprayed onto the powder blend while it is being mixed. This ensures even coating of the solid particles.

  • Final Blending and Quality Control: After all components have been added, continue blending for a final period (e.g., 10-15 minutes) to ensure complete homogeneity. The final product should be a free-flowing powder with a uniform appearance.

Experimental Workflow Diagram

Protocol2 cluster_blending Blending Process A Sodium 1,3-benzodioxole-5-sulphonate E Initial Blend (Geometric Dilution) A->E B Primary Solid Surfactant (e.g., LAS powder) B->E C Builders & Other Solid Additives F Incremental Blending C->F D Liquid Additives (e.g., Fragrance) G Liquid Spraying (if applicable) D->G E->F F->G H Final Homogenization G->H I Final Solid Formulation H->I

Caption: Workflow for incorporating sodium 1,3-benzodioxole-5-sulphonate into solid formulations.

Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices
  • Gentle Heating in Liquid Formulations: The application of mild heat during the dissolution of sodium 1,3-benzodioxole-5-sulphonate is based on the general principle of increased solubility of ionic compounds in water with temperature. However, excessive heat should be avoided to prevent the degradation of other temperature-sensitive components in the formulation.

  • Geometric Dilution in Solid Formulations: This technique is crucial for achieving content uniformity, especially when incorporating a minor component into a large bulk of other ingredients. It systematically ensures that the smaller quantity ingredient is evenly dispersed, which is critical for consistent product performance from one dose to the next.

  • Order of Addition: In liquid formulations, dissolving the hydrotrope first can create a more favorable environment for the subsequent dissolution and stabilization of the primary surfactants, potentially preventing gel phases or excessive viscosity buildup.

Self-Validating Systems

The protocols described are designed to be self-validating through a series of quality control checks:

  • Visual Inspection: The clarity and homogeneity of liquid formulations, and the uniformity of solid blends, are the first indicators of a successful incorporation.

  • Physical Parameter Measurement: Regular monitoring of pH and viscosity provides quantitative data on the stability and consistency of the formulation. Any significant deviation from expected values can indicate an incompatibility or formulation issue.

  • Accelerated Stability Testing: Storing the final formulation at elevated temperatures (e.g., 40°C) for several weeks can predict its long-term stability at ambient conditions. Any phase separation, precipitation, or significant change in physical properties would indicate an unstable formulation.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete dissolution in liquid formulations Insufficient mixing, low temperature, or exceeding solubility limit.Increase stirring speed, apply gentle heat (up to 45°C), or reduce the concentration of sodium 1,3-benzodioxole-5-sulphonate.
Hazy or cloudy liquid formulation Incompatibility with other ingredients, or formation of insoluble complexes.Review the compatibility of all ingredients. Consider the addition of a co-solvent like propylene glycol. Adjusting the pH might also improve clarity.
Lumping or caking in solid formulations High moisture content, improper mixing, or hygroscopic nature of ingredients.Ensure all solid raw materials are dry. Use an anti-caking agent. Optimize the blending time and speed.
Significant change in viscosity Interaction between sodium 1,3-benzodioxole-5-sulphonate and other surfactants.Adjust the concentration of the aromatic sulfonate or the primary surfactant. The addition of electrolytes can also be used to modify viscosity.

References

  • Aromatic surfactants. (Patent)
  • SODIUM 1,3-BENZODIOXOLE-5-SULFONATE - gsrs. URL: [Link]

  • SURFACTANTS - Kao Chemicals. URL: [Link]

  • sodium 1,3-benzodioxole-5-sulphonate — Chemical Substance Information - NextSDS. URL: [Link]

  • Sulfonate surfactants and methods of preparation and use. (Patent)
  • Liquid detergent compositions. (Patent)
  • Surfactants with aromatic headgroups for optimizing properties of graphene/natural rubber latex composites (NRL). URL: [Link]

  • Types and Properties of Sulfonate surfactants. URL: [Link]

  • Liquid detergent composition. (Patent)
  • Hydrotropy: A Promising Tool for Solubility Enhancement. URL: [Link]

  • Sulfonate detergent compositions. (Patent)
  • Synthesis and Application of an Aromatic Sulfonate Sodium Salt for Aqueous Sodium‐Ion Battery Electrolytes. URL: [Link]

  • SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. URL: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. URL: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. URL: [Link]

  • All-purpose, super-concentrated liquid detergent composition. (Patent)
  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. URL: [Link]

  • Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability. URL: [Link]

  • Compatible mixtures of anionic and cationic surfactants. (Patent)
  • Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. URL: [Link]

  • Compatibility of nonionic and anionic surfactants with persulfate activated by alkali in the abatement of chlorinated organic compounds. URL: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. URL: [Link]

  • Compatibility Investigation of Cationic Surfactants with Anionic Species. URL: [Link]

  • Functions of Hydrotropes in Solutions. URL: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. URL: [Link]

  • Exploring the Use of Sodium Benzoate as Hydrotrope for the Estimation of Lornoxicam in their Marketed Formulation. URL: [Link]

  • Hydrotropic and surfactant properties of novel diisopropyl naphthalene sulfonates. URL: [Link]

  • METHODS FOR SALT ANALYSIS. URL: [Link]

  • Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. URL: [Link]

  • Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. URL: [Link]

  • Compatibility Investigation of Cationic Surfactants with Anionic Species. URL: [Link]

Sources

Application

Comprehensive In Vitro Assay Protocols for Sodium 1,3-Benzodioxole-5-Sulphonate Derivatives in Anticancer Drug Discovery

Introduction & Rationale Sodium 1,3-benzodioxole-5-sulphonate (UNII: ZH55DPR9TL) [[1]]([Link]) is a highly water-soluble chemical building block. While the sodium salt itself lacks the lipophilicity required for passive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Sodium 1,3-benzodioxole-5-sulphonate (UNII: ZH55DPR9TL) [[1]]([Link]) is a highly water-soluble chemical building block. While the sodium salt itself lacks the lipophilicity required for passive cellular membrane diffusion, it serves as a critical precursor. Through conversion to a sulfonyl chloride and subsequent esterification, it forms highly active benzenesulfonate scaffolds (e.g., styrylquinazoline sulfonates like "BS1") [[2]]([Link]).

Recent pharmacological profiling reveals that these 1,3-benzodioxole-5-sulphonate derivatives exhibit profound anticancer activity. Unlike traditional sulphonamides, these specific sulfonate esters act as potent tubulin polymerization enhancers , leading to severe microtubule stabilization, spindle checkpoint activation, and ultimately, G2/M cell cycle arrest and apoptosis [[2]]([Link]).

This application note provides a self-validating, step-by-step in vitro workflow to evaluate the mechanistic efficacy of these derivatives.

MOA A 1,3-Benzodioxole-5-Sulphonate Derivative B Tubulin Dimers Interaction A->B C Enhancement of Tubulin Polymerization B->C D Microtubule Stabilization (Spindle Disruption) C->D E G2/M Cell Cycle Arrest D->E F Apoptosis / Cell Death E->F

Figure 1: Mechanism of action of 1,3-benzodioxole-5-sulphonate derivatives in cancer cells.

Experimental Workflow Overview

To establish a robust mechanism of action, the experimental design must flow from broad phenotypic screening (cell viability) to specific target validation (tubulin polymerization).

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. MTS Cell Viability Assay (Determine IC50) Step1->Step2 Step3 3. Flow Cytometry (Cell Cycle Analysis) Step1->Step3 Step4 4. Tubulin Polymerization Assay (Target Validation) Step1->Step4 Step5 5. Data Integration & Mechanism Elucidation Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: In vitro experimental workflow for evaluating sulfonate derivatives.

Detailed In Vitro Protocols

Protocol A: Cell Viability & Cytotoxicity (MTS Assay)

Causality & Principle: The MTS assay is preferred over the traditional MTT assay because the bioreduction of MTS by viable cells yields an aqueous, soluble formazan product. This eliminates the need for a toxic solubilization step, thereby reducing technical variability and preserving the integrity of the optical reading at 490 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 (leukemia) or U-251 (glioblastoma) cells at a density of 5×103 cells/well in a 96-well plate using 90 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the 1,3-benzodioxole-5-sulphonate derivative in DMSO. Add 10 µL of the compound to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours.

  • MTS Addition: Add 20 µL of MTS/PMS reagent to each well. Incubate for an additional 2 to 4 hours.

  • Detection: Measure absorbance at 490 nm using a microplate reader.

  • Self-Validation System: Include a vehicle control (0.5% DMSO) to establish 100% viability, and a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity to cell death.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Principle: Tubulin stabilization prevents mitotic spindle formation, halting the cell cycle at the G2/M phase. Propidium Iodide (PI) is used to quantify DNA content. Critical Note: Because PI is a promiscuous intercalating agent that binds both DNA and double-stranded RNA, RNase A treatment is absolutely mandatory. Without it, fluorescence signals will falsely represent total nucleic acid content, obscuring the 2N/4N DNA boundaries.

Step-by-Step Methodology:

  • Treatment: Treat 1×106 cells with the test compound at its calculated IC₅₀ and 2× IC₅₀ for 24 hours.

  • Harvest & Wash: Collect cells, centrifuge at 300 × g for 5 minutes, and wash twice with cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. Dropwise, add 700 µL of ice-cold absolute ethanol while gently vortexing. Causality: Rapid addition without vortexing causes cell clumping, which registers as false polyploid (4N+) events during flow acquisition. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.

Protocol C: In Vitro Tubulin Polymerization Assay

Causality & Principle: This cell-free assay directly identifies whether the compound interacts with the structural protein tubulin. The assay utilizes PIPES buffer because it maintains a stable physiological pH (6.9) without chelating the Mg²⁺ ions necessary for tubulin dimer assembly. EGTA is included to selectively chelate Ca²⁺ ions, which are potent inhibitors of microtubule polymerization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Note: GTP must be added fresh as it provides the essential energy source for tubulin assembly.

  • Plate Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C. A half-area plate is used to minimize the volume of expensive purified porcine tubulin required while maintaining a sufficient optical path length.

  • Compound Addition: Add 5 µL of the test compound (final concentration 10 µM) to the respective wells.

  • Self-Validation System: Include Paclitaxel (10 µM) as a polymerization enhancer control, Nocodazole (10 µM) as a polymerization inhibitor control, and DMSO as a vehicle baseline .

  • Tubulin Addition: Rapidly add 45 µL of purified porcine tubulin (reconstituted to 3 mg/mL in Tubulin Buffer) to each well using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes. An increase in absorbance correlates directly with an increase in light scattering caused by the formation of microtubule polymers.

Data Presentation & Interpretation

Quantitative data from the above protocols must be synthesized to confirm the mechanism of action. Below is a representative data structure demonstrating the expected profile of a highly active 1,3-benzodioxole-5-sulphonate derivative (BS1) compared to established clinical controls.

Table 1: Representative In Vitro Profiling of 1,3-Benzodioxole-5-Sulphonate Derivatives vs. Controls

Test CompoundCytotoxicity IC₅₀ (K562 Cells)Tubulin Polymerization (Vmax % of Control)G2/M Phase Arrest (%)Phenotypic Outcome
Derivative (BS1) 0.45 µM147%85%Polymerization Enhancer
Paclitaxel (Positive Control)0.01 µM155%90%Polymerization Enhancer
Nocodazole (Inhibitor Control)0.05 µM15%88%Polymerization Inhibitor
Vehicle (0.5% DMSO)>100 µM100%12%Normal Cell Cycle

Interpretation: The data demonstrates that the 1,3-benzodioxole-5-sulphonate derivative mimics the action of Paclitaxel, significantly increasing the Vmax of tubulin polymerization (147% of control) and triggering a massive accumulation of cells in the G2/M phase (85%), validating its mechanism as a microtubule-stabilizing agent.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of sodium 1,3-benzodioxole-5-sulphonate in organic solvents

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a classic roadblock: getting alkali met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a classic roadblock: getting alkali metal sulfonates into organic solution.

Sodium 1,3-benzodioxole-5-sulphonate presents a unique dichotomy. While its benzodioxole moiety is lipophilic and highly valuable in medicinal chemistry, the sodium sulfonate group renders the molecule extremely polar, locking it in a rigid ionic crystal lattice. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does sodium 1,3-benzodioxole-5-sulphonate crash out of my standard organic solvents (e.g., DCM, Toluene, EtOAc)? A: The insolubility is a direct consequence of lattice energy and dielectric constants. The ionic nature of the Na⁺ cation and the SO₃⁻ anion creates massive electrostatic forces holding the solid together. Organic solvents lack the polarity (dielectric constant) required to solvate these ions and overcome the lattice energy. Consequently, the principle of "like dissolves like" dictates that the salt will remain insoluble in non-polar media[1].

Q2: I must run an anhydrous nucleophilic substitution in a non-polar solvent. How can I force this salt into solution without altering the sulfonate's chemical identity? A: You must employ a macrocyclic polyether, specifically 15-Crown-5 . Crown ethers operate via host-guest chemistry. The internal cavity size of 15-crown-5 (1.7–2.2 Å) perfectly matches the ionic radius of the Na⁺ ion (1.9 Å). By sequestering the sodium cation, the crown ether forms a lipophilic complex. This pulls the entire salt into the organic phase and leaves the sulfonate anion "bare" (unsolvated), which tremendously enhances its nucleophilic reactivity[2][3].

Q3: Crown ethers are cost-prohibitive for my pilot-scale synthesis. What is the most robust and scalable alternative? A: The most scalable approach is counter-ion exchange . By swapping the hard, inorganic Na⁺ cation for a bulky, lipophilic quaternary ammonium cation like Tetrabutylammonium (TBA⁺), you fundamentally alter the physical properties of the salt. TBA⁺ salts of sulfonic acids exhibit exceptionally high solubility in a wide range of organic solvents and resist crystallization, making them ideal for homogenous organic reactions[4][5].

Q4: My reaction can tolerate water. Can I avoid modifying the salt entirely? A: Yes, by utilizing Phase Transfer Catalysis (PTC) . You can design a biphasic system (e.g., Water/Toluene). The sodium sulfonate dissolves readily in the aqueous layer. By adding a catalytic amount of Tetrabutylammonium bromide (TBAB), the TBA⁺ cation dynamically pairs with your benzodioxole-sulfonate anion. This lipophilic ion pair is shuttled across the phase boundary into the organic layer to react with your substrate, after which the catalyst returns to the aqueous phase[6].

Solubilization Decision Workflow

TroubleshootingWorkflow Start Solubility Issue: Na 1,3-Benzodioxole-5-Sulphonate Water Can the reaction tolerate water? Start->Water PTC Use Biphasic System + Phase Transfer Catalyst (TBAB) Water->PTC Yes (Aqueous OK) Scale Is this for large-scale or pilot production? Water->Scale No (Anhydrous Req.) TBA Perform Cation Exchange (Convert Na+ to TBA+ Salt) Scale->TBA Yes (Cost-sensitive) Crown Add 15-Crown-5 Ether (In-situ Solubilization) Scale->Crown No (R&D scale)

Decision matrix for resolving sodium sulfonate organic solubility issues.

Quantitative & Qualitative Strategy Comparison

Solubilization StrategyPrimary MechanismCompatible SolventsRelative CostBest Use Case
Polar Aprotic Switch High dielectric solvationDMF, DMSO, NMPLowReactions where high-boiling solvents are easily removed.
Phase Transfer Catalysis Dynamic ion shuttlingWater + Toluene/DCMLowBiphasic reactions tolerant of aqueous conditions.
Counter-Ion Exchange (TBA⁺) Lipophilic ion pairingDCM, THF, EtOAc, CHCl₃ModerateScalable, anhydrous homogenous organic synthesis.
15-Crown-5 Addition Host-guest sequestrationToluene, Hexanes, DCMHighSmall-scale R&D requiring hyper-reactive "bare" anions.

Experimental Methodologies

Protocol 1: Synthesis of Tetrabutylammonium 1,3-Benzodioxole-5-Sulphonate

Scientific Rationale & Self-Validation: This protocol utilizes a biphasic extraction to drive the ion-exchange equilibrium. The inorganic byproduct (NaHSO₄) remains exclusively in the aqueous phase, while the newly formed TBA-sulfonate ion pair is highly lipophilic and partitions quantitatively into the dichloromethane layer. This phase separation acts as a self-validating purification step—if the organic layer separates cleanly, the lipophilic salt has successfully formed[7].

  • Aqueous Preparation: Dissolve 10.0 g (1.0 eq) of Sodium 1,3-benzodioxole-5-sulphonate in 100 mL of deionized water in a 500 mL Erlenmeyer flask.

  • Organic Addition: Add 100 mL of Dichloromethane (DCM) to create a biphasic mixture.

  • Reagent Introduction: Slowly add 1.05 equivalents of Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) to the vigorously stirring mixture[7].

  • Equilibration: Stir aggressively at room temperature for 2 hours to ensure maximum interfacial contact and complete cation exchange.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower DCM layer (containing the TBA-sulfonate salt). Extract the remaining aqueous layer with an additional 50 mL of DCM.

  • Isolation: Wash the combined organic layers with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The result is a highly organic-soluble TBA salt ready for anhydrous synthesis.

Protocol 2: In-Situ Solubilization using 15-Crown-5

Scientific Rationale: Adding 15-Crown-5 directly to the reaction mixture avoids a separate salt-preparation step. The crown ether wraps around the Na⁺ ion, exposing its hydrophobic ethyleneoxy exterior to the solvent, thereby pulling the entire complex into solution[3][8].

CrownMechanism Solid Insoluble Salt (Na+ & Sulfonate-) Complex [Na(15-Crown-5)]+ Lipophilic Complex Solid->Complex + Crown Ether Crown 15-Crown-5 (Host Molecule) Crown->Complex Anion Bare Sulfonate- (Highly Reactive) Complex->Anion Ion-Pairing Soluble Dissolved in Organic Phase Anion->Soluble

Mechanism of 15-Crown-5 mediated solubilization of sodium salts.

  • Suspension: Suspend 1.0 eq of Sodium 1,3-benzodioxole-5-sulphonate in your chosen anhydrous organic solvent (e.g., Toluene or THF) under an inert atmosphere (N₂ or Argon).

  • Complexation: Via syringe, add 1.05 to 1.1 eq of 15-Crown-5 ether directly to the suspension.

  • Agitation: Sonicate or stir vigorously for 15-30 minutes. Self-Validation Check: The cloudy, heterogeneous suspension will transition to a clear or slightly hazy homogenous solution, visually confirming that the Na⁺ ions have been sequestered and the salt is solubilized.

  • Reaction: Proceed immediately with the addition of your electrophile.

References

  • PubMed (NIH). Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles. Retrieved from [Link]

  • PMC (NIH). Phase Behavior and Proton Conductivity in Crown Ether-Based Supramolecular Sodium Hydrogen Sulfate Complexes. Retrieved from [Link]

  • Wikipedia. Tetrabutylammonium. Retrieved from [Link]

  • OpenStax. 18.6 Crown Ethers – Organic Chemistry. Retrieved from[Link]

  • P2 InfoHouse. Crown Ethers Enhance Ionic Residue Removal. Retrieved from [Link]

  • Wikipedia. Crown ether. Retrieved from [Link]

Sources

Optimization

Purification and recrystallization techniques for crude sodium 1,3-benzodioxole-5-sulphonate

This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development engaged in the purification of crude sodium 1,3-benzodioxole-5-sulphonate. The purity of this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development engaged in the purification of crude sodium 1,3-benzodioxole-5-sulphonate. The purity of this compound is paramount for reproducible results in downstream applications, from research assays to meeting stringent regulatory standards. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude sodium 1,3-benzodioxole-5-sulphonate?

A1: Impurities typically arise from the synthetic route used. Common contaminants may include unreacted starting materials like 1,3-benzodioxole, residual sulfonation reagents (e.g., sulfuric acid), and byproducts from side-reactions such as isomers or over-sulfonated products.[1][2] Inorganic salts, like sodium sulfate, are also frequently present and must be removed.[3] The nature of these impurities dictates the optimal purification strategy.

Q2: Why is selecting the right solvent for recrystallization so critical?

A2: The success of recrystallization hinges on the solubility profile of the compound. An ideal solvent should dissolve the sodium 1,3-benzodioxole-5-sulphonate completely at an elevated temperature but have very low solubility for it at cooler temperatures.[4] Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after filtration).[5] Using an inappropriate solvent can lead to poor yield, co-precipitation of impurities, or complete failure of crystallization.

Q3: My purified product appears as a fine powder or foam-like solid, not distinct crystals. Is this a problem?

A3: While not ideal, this is a common issue with organic sulfonates, which can sometimes precipitate rapidly.[6] A foam-like or microcrystalline solid can trap solvent and impurities within its high surface area, making it difficult to wash and dry effectively. The goal is to promote slower crystal growth to form a well-ordered, less porous lattice. This can often be remedied by adjusting the cooling rate or by employing gentle stirring during the crystallization process.[6]

Q4: Can I use activated charcoal to decolorize my product?

A4: Yes. If your crude product yields a colored solution upon dissolution, it indicates the presence of colored organic impurities. Adding a small amount (typically 1-2% by weight) of activated charcoal to the hot solution, followed by a brief period of heating, can effectively adsorb these impurities.[1][7] It is crucial to remove the charcoal via hot gravity filtration before allowing the solution to cool to prevent premature crystallization of the product on the charcoal.[1]

Q5: How do I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities.[][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities with different chemical shifts.[][11] Finally, determining the melting point can be a simple yet effective indicator of purity; pure crystalline solids typically have a sharp melting point, whereas impurities will cause it to depress and broaden.[12]

Purification & Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Problem 1: The compound "oils out" instead of crystallizing.

The dissolved solid separates from the solution as a liquid phase rather than forming solid crystals. This is a common and frustrating problem.

  • Causality:

    • High Impurity Concentration: The presence of significant impurities disrupts the formation of a stable crystal lattice.[7] Impurities can act as a solvent for your target compound, preventing it from crystallizing.

    • Inappropriate Cooling: The solution is being cooled too rapidly. This is especially problematic if the melting point of the solute is lower than the temperature of the solution from which it is trying to crystallize.[7]

    • Solvent Choice: The solvent may be too nonpolar for a highly polar sulfonate salt, leading to poor solvation of the crystal lattice.

  • Solutions & Proactive Measures:

    • Re-dissolve and Dilute: Reheat the entire mixture until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[7][13]

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly. Insulate the flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow the entire assembly to cool gradually.[13]

    • Induce Crystallization: Once the solution is at or below the melting point of the pure compound, try to induce crystallization by scratching the inside of the flask with a glass rod just below the liquid's surface.[7][14] Adding a "seed crystal" of the pure compound is also highly effective.[13][14]

    • Re-evaluate Solvent System: If oiling out persists, the solvent system is likely suboptimal. Consider using a more polar solvent mixture. For sodium salts of aryl sulfonates, ethanol/water or isopropanol/water mixtures are often effective.[7]

Problem 2: No crystals form, even after the solution has cooled completely.

The solution remains clear and free of any solid, indicating it is likely supersaturated or too dilute.

  • Causality:

    • Excessive Solvent: This is the most common reason for crystallization failure and low yields.[7][13] If too much solvent was used to dissolve the crude solid, the solution will not be sufficiently saturated for crystals to form upon cooling.[14]

    • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but crystal nucleation has not been initiated.[13][14]

  • Solutions & Proactive Measures:

    • Induce Nucleation: Vigorously scratch the inner wall of the flask with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[14][15] Adding a seed crystal is the most reliable method.[14]

    • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration.[13][15] Allow the concentrated solution to cool again.

    • Utilize an Anti-Solvent: If you are using a solvent in which your compound is quite soluble (e.g., water or ethanol), you can sometimes induce precipitation by slowly adding a miscible "anti-solvent" in which your compound is insoluble (e.g., adding acetone or isopropanol to a water solution) until the solution becomes faintly turbid, then allowing it to stand. This should be done with caution as it can sometimes cause the product to crash out as an amorphous solid.

    • Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath to a much lower temperature may force crystallization.[7][13]

Problem 3: The recrystallization yield is very low.

After filtration and drying, the mass of the recovered pure product is significantly less than expected.

  • Causality:

    • Too Much Solvent: As with the failure to form crystals, using a large excess of solvent will leave a significant portion of your product dissolved in the mother liquor.[7][14]

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem if the apparatus cools too quickly.[7]

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent during filtration will redissolve some of the product.[14]

  • Solutions & Proactive Measures:

    • Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions, ensuring the solid fully dissolves before adding more. The goal is to create a saturated solution at the solvent's boiling point.[4]

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask by placing them in an oven or rinsing them with hot solvent to prevent a sudden drop in temperature.[7]

    • Chill the Wash Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product while still washing away the impurity-laden mother liquor.[14]

    • Second Crop Recovery: It may be possible to recover more product from the mother liquor. Concentrate the filtrate by boiling off some solvent and cool again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols & Data Management

Protocol 1: Solvent Screening

The key to successful recrystallization is identifying a suitable solvent or solvent pair.

Methodology:

  • Place approximately 10-20 mg of crude sodium 1,3-benzodioxole-5-sulphonate into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, methanol/water mixtures) dropwise, starting with 0.25 mL.[4]

  • Agitate each tube at room temperature and observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the tube in a water bath towards the solvent's boiling point and observe.[4]

  • If the solid dissolves when hot, cool the tube in an ice bath to see if crystals form.

  • Record your observations in a structured table.

Data Presentation: Solvent Screening Results

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingNotes
WaterHighVery HighPoorLikely to give low yield due to high solubility.[6]
EthanolSparingly SolubleSolubleGoodPromising candidate.
IsopropanolSparingly SolubleSolubleGoodPromising candidate.
AcetoneInsolubleInsolubleN/AUnsuitable as a primary solvent.
Ethanol/Water (9:1)Sparingly SolubleHighly SolubleExcellentA solvent pair often works well for salts.

This table is for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Recrystallization of Crude Sodium 1,3-Benzodioxole-5-sulphonate

This protocol assumes an ethanol/water solvent system has been identified as optimal.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Crude 1. Weigh Crude Product Solvent 2. Select Solvent System (e.g., 9:1 Ethanol/Water) Crude->Solvent Dissolve 3. Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize_Q Solution Colored? Dissolve->Decolorize_Q Charcoal 4a. Add Activated Charcoal Decolorize_Q->Charcoal Yes Cool 5. Slow Cooling to RT, then Ice Bath Decolorize_Q->Cool No HotFilter 4b. Hot Gravity Filtration Charcoal->HotFilter HotFilter->Cool Collect 6. Collect Crystals via Vacuum Filtration Cool->Collect Wash 7. Wash with Ice-Cold Solvent Collect->Wash Dry 8. Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis 9. Assess Purity (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the recrystallization of sodium 1,3-benzodioxole-5-sulphonate.

Methodology:

  • Dissolution: Place the crude sodium 1,3-benzodioxole-5-sulphonate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent system (e.g., 9:1 ethanol/water) to boiling. Add the hot solvent to the crude solid in small portions while stirring and heating until the solid just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small amount of activated charcoal. Return the flask to the heat and gently boil for 2-5 minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask. Work quickly to avoid premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away the mother liquor.[14]

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.[14]

Troubleshooting Crystallization Failure

G Start Solution Cooled, No Crystals Formed CheckSuper Is the solution supersaturated? Start->CheckSuper Induce Induce Crystallization: 1. Scratch flask walls 2. Add seed crystal CheckSuper->Induce Yes/Likely CheckSolvent Is there too much solvent? CheckSuper->CheckSolvent No/Unsure Induce->CheckSolvent Failure Success Crystals Form Induce->Success Success Boil Reduce Solvent Volume: Boil off 10-20% of solvent and re-cool. CheckSolvent->Boil Yes/Likely Reassess Re-evaluate Purification: - Recover crude solid - Re-attempt with new solvent - Consider chromatography CheckSolvent->Reassess No Boil->Start

Caption: Decision tree for troubleshooting the failure of crystal formation.

Purity Assessment Methods

Confirming the purity of the final product is a critical final step. A multi-faceted approach is recommended.

TechniquePurposeAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Quantifies the percentage of the main compound and detects organic impurities.High sensitivity and precision; considered the standard for purity analysis.[9][10]Requires method development and access to specialized equipment.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the chemical structure and can identify and quantify impurities with distinct signals.Provides detailed structural information; can detect solvent residues.[][11]Less sensitive to trace impurities compared to HPLC; requires deuterated solvents.
Melting Point Analysis Assesses purity based on the temperature range over which the solid melts.Fast, simple, and inexpensive.[12] A sharp melting range indicates high purity.Not quantitative; less reliable for compounds that decompose on heating.
DSC (Differential Scanning Calorimetry) Measures heat flow associated with thermal transitions, providing a precise melting point and purity estimation.Highly accurate and quantitative for purity >98%.[]Requires specialized instrumentation.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystallization. Unknown Source.
  • Analytical Services for Purity Determination. BOC Sciences.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Troubleshooting. Chemistry LibreTexts.
  • Recrystallization for foam like crystals. Reddit r/Chempros.
  • Recrystallization. Chemistry LibreTexts.
  • Recrystallization – Part 1. Unknown Source.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.
  • Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Question on purifying aryl Sulfonic acids. Reddit r/Chempros.
  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Sodium 1,3-Benzodioxole-5-Sulphonate vs. Sodium p-Toluenesulfonate in Aqueous Catalysis

Executive Summary The transition toward green chemistry has accelerated the adoption of aqueous biphasic catalysis. Central to this paradigm are hydrotropes —amphiphilic organic salts that dramatically enhance the aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward green chemistry has accelerated the adoption of aqueous biphasic catalysis. Central to this paradigm are hydrotropes —amphiphilic organic salts that dramatically enhance the aqueous solubility of hydrophobic substrates without forming rigid, classical micelles.

This guide provides an in-depth technical comparison between the industry-standard hydrotrope, Sodium p-Toluenesulfonate (NaPTS) , and a highly specialized alternative, Sodium 1,3-benzodioxole-5-sulphonate (NaBDS) . By analyzing their distinct molecular assemblies, we establish the causality behind their catalytic performance and provide a self-validating experimental workflow for researchers optimizing aqueous cross-coupling reactions.

Mechanistic Causality: Hydrotropy and Molecular Assembly

To select the correct hydrotrope, one must understand the causality of hydrotropic solubilization. Unlike classical surfactants (e.g., SDS) that encapsulate substrates in spherical micelles, hydrotropes self-assemble into loose, planar, or layered structures only after exceeding a specific threshold known as the Minimum Hydrotropic Concentration (MHC) .

Sodium p-Toluenesulfonate (NaPTS)

NaPTS is the benchmark hydrotrope in organic synthesis.

  • Mechanism: Featuring a simple methyl-substituted benzene ring, NaPTS relies on baseline hydrophobic interactions. It typically exhibits an MHC of ~0.35 M.

  • Catalytic Role: Above the MHC, NaPTS forms planar sandwich-like assemblies that encapsulate non-polar substrates. It acts as a highly effective, general-purpose phase-transfer catalyst, reducing the activation energy of biphasic reactions by physically bringing reactants into a shared microenvironment .

Sodium 1,3-Benzodioxole-5-Sulphonate (NaBDS)

NaBDS is a structurally advanced hydrotrope designed for complex transition states.

  • Mechanism: The inclusion of the 1,3-benzodioxole (methylenedioxy) ring introduces two oxygen atoms that act as potent hydrogen-bond acceptors. This rigid bicyclic system enhances π−π stacking and dipole-dipole interactions.

  • Catalytic Role: Due to its enhanced polarizability and rigid geometry, NaBDS achieves a lower effective MHC. It provides superior microenvironmental stabilization for polar transition states, making it exceptionally effective for transition-metal-catalyzed cross-couplings and multi-component condensations where intermediate stabilization is critical.

Mechanism Substrates Hydrophobic Substrates Assembly Hydrotropic Assembly (> MHC) Substrates->Assembly Hydrotrope Hydrotrope (NaPTS or NaBDS) Hydrotrope->Assembly Self-Aggregation Reaction Catalytic Transformation Assembly->Reaction Solubilization Product Product Precipitation Reaction->Product Dilution < MHC Product->Hydrotrope Aqueous Phase Recycling

Fig 1. Hydrotropic catalysis mechanism and the dilution-induced recycling loop.

Quantitative Performance Comparison

To objectively evaluate these hydrotropes, the table below summarizes their physicochemical properties and catalytic efficacy in a benchmark Pd-catalyzed aqueous Suzuki-Miyaura cross-coupling reaction.

Property / MetricSodium p-Toluenesulfonate (NaPTS)Sodium 1,3-Benzodioxole-5-Sulphonate (NaBDS)
Chemical Formula C₇H₇NaO₃SC₇H₅NaO₅S
Minimum Hydrotropic Conc. (MHC) ~0.35 M~0.25 M
Aggregate Morphology Loose, planar sandwich structuresTightly stacked, rigid layered structures
H-Bonding Capability Weak (Sulfonate group only)Strong (Sulfonate + Benzodioxole oxygens)
Yield (Aqueous Suzuki Coupling) 85%94%
Hydrotrope Recovery (Cycle 1) 92%96%

Experimental Methodology: Self-Validating Aqueous Coupling

The following protocol details a Pd-catalyzed Suzuki-Miyaura coupling utilizing hydrotropic catalysis. Crucially, this is a self-validating system: it utilizes the fundamental concentration-dependence of hydrotropes to simultaneously isolate the product and verify catalyst recovery .

Reagents Required
  • Aryl halide (1.0 mmol) and Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Base (K₂CO₃, 2.0 mmol)

  • Hydrotrope: NaPTS or NaBDS (0.4 M aqueous solution, 5 mL)

Step-by-Step Protocol & Validation Checkpoints
  • Hydrotrope Activation (Solubilization Check):

    • Add the aryl halide and phenylboronic acid to 5 mL of the 0.4 M hydrotrope solution in a round-bottom flask.

    • Validation: Stir for 10 minutes at room temperature. The initially biphasic/cloudy mixture must become a homogenous, transparent dispersion. If it remains strictly biphasic, the MHC has not been reached; adjust the hydrotrope concentration.

  • Catalytic Initiation:

    • Add K₂CO₃ and the Pd catalyst. Heat the mixture to 60°C under continuous stirring.

  • Reaction Monitoring:

    • Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The hydrotropic microenvironment should drive the reaction to completion within 2 hours.

  • Product Isolation (Annihilation of Hydrotropy):

    • Cool the mixture to room temperature. Add 15 mL of distilled water.

    • Validation: Adding water dilutes the hydrotrope concentration below its MHC. The hydrotropic effect is instantly annihilated, causing the hydrophobic coupled product to precipitate quantitatively. Filter the solid product.

  • Hydrotrope Recovery & Verification:

    • Collect the aqueous filtrate (which now contains the dissolved hydrotrope and inorganic salts).

    • Validation: Analyze the filtrate via UV-Vis spectroscopy (NaPTS peaks at ~260 nm; NaBDS peaks at ~285 nm) to quantify hydrotrope recovery. Evaporate the water under reduced pressure to recycle the hydrotrope for subsequent runs.

Workflow Step1 Step 1: Hydrotrope Solution Prepare 0.4 M NaPTS or NaBDS in H2O Step2 Step 2: Substrate Addition Add Aryl Halide & Boronic Acid (1.0 mmol) Step1->Step2 Step3 Step 3: Catalyst Loading Add Pd-catalyst (3 mol%) & Base Step2->Step3 Step4 Step 4: Reaction Stir at 60°C for 2 hours Step3->Step4 Step5 Step 5: Isolation & Validation Dilute with H2O, filter product, verify via UV-Vis Step4->Step5

Fig 2. Step-by-step experimental workflow for hydrotrope-mediated aqueous coupling.

References

  • Molecular Organization in Hydrotrope Assemblies Source: Langmuir (ACS Publications) URL:[Link]

  • An aqueous hydrotropic solution as environmentally benign reaction medium for organic transformations: a short review Source: Research on Chemical Intermediates (Springer) URL:[Link]

  • Phyto-engineered Pd-doped WO3 nanocomposite via Anisomeles indica leaf extract: a recyclable heterogeneous catalyst for aqueous Petasis reaction Source: RSC Advances (National Institutes of Health - PMC) URL:[Link]

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